3,6-DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Overview
Description
Dimethyl 2-amino-4-(3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of the various substituents. Common reagents used in these reactions include aromatic amines, aldehydes, and ketones, along with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-amino-4-(3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Dimethyl 2-amino-4-(3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-amino-4-(3-bromophenyl)-1-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Dimethyl 2-amino-4-(3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Uniqueness
The uniqueness of 3,6-DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
dimethyl 2-amino-4-(3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClFN2O5/c1-39-30(37)25-20(17-9-4-3-5-10-17)16-23-26(28(25)36)24(18-11-8-12-19(32)15-18)27(31(38)40-2)29(34)35(23)22-14-7-6-13-21(22)33/h3-15,20,24-25H,16,34H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLYCBXNLMBGJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC=C3F)N)C(=O)OC)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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